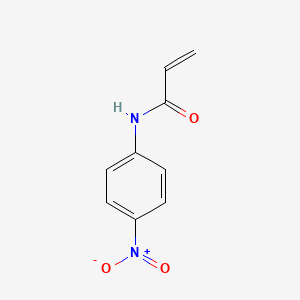

N-(4-Nitrophenyl)acrylamide

CAS No.: 7766-38-3

Cat. No.: VC2115513

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7766-38-3 |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | N-(4-nitrophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12) |

| Standard InChI Key | DFKKBOJXPCXEGX-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Properties

N-(4-Nitrophenyl)acrylamide, registered under CAS number 7766-38-3, is an organic compound with significant potential in polymer chemistry. It belongs to the acrylamide family of compounds, distinguished by its 4-nitrophenyl substituent attached to the nitrogen atom of the amide group.

Basic Information

The compound is characterized by the following fundamental properties:

Table 1: Basic Chemical Information of N-(4-Nitrophenyl)acrylamide

| Property | Value |

|---|---|

| CAS Registry Number | 7766-38-3 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Melting Point | 229-231°C |

Structural Information

N-(4-Nitrophenyl)acrylamide consists of an acrylamide unit (acryloyl group connected to an amino group) with a 4-nitrophenyl group attached to the nitrogen atom of the amide. This structural arrangement contributes to its unique chemical reactivity and physical properties .

Chemical Identifiers

Various chemical identifiers are used to precisely characterize this compound:

Table 2: Chemical Identifiers of N-(4-Nitrophenyl)acrylamide

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12) |

| InChIKey | DFKKBOJXPCXEGX-UHFFFAOYSA-N |

| Canonical SMILES | O=C(C=C)NC1=CC=C(C=C1)N(=O)=O |

Alternative Nomenclature

The compound is also known by several alternative names in scientific literature:

-

2-Propenamide, N-(4-nitrophenyl)-

-

Acrylanilide, 4′-nitro-

-

N-(4-Nitrophenyl)-2-propenamide

Synthesis Methods

The synthesis of N-(4-Nitrophenyl)acrylamide involves a reaction between acryloyl chloride and 4-nitroaniline. The detailed procedure has been documented in scientific literature, providing a reproducible method for obtaining this compound.

Laboratory Synthesis Procedure

The synthesis follows a nucleophilic acyl substitution mechanism, described as follows:

-

Acryloyl chloride (12 mmol) dissolved in 30 ml of dried tetrahydrofuran (THF) is added dropwise to a solution containing 10 mmol of 4-nitroaniline and 10 mmol of triethylamine (Et₃N) in 250 ml of dried THF.

-

The addition is performed over a 1-hour period at 0-5°C with continuous stirring.

-

After complete addition, the reaction mixture is maintained at room temperature with continuous stirring for approximately 12 hours.

-

The precipitate formed is filtered off, and the THF is removed using a rotary evaporator.

-

The reaction mixture is then poured into an ice-water mixture.

-

The product is recrystallized in chloroform, yielding approximately 65% of pure N-(4-Nitrophenyl)acrylamide .

The chemical reaction can be represented as:

4-nitroaniline + acryloyl chloride + triethylamine → N-(4-Nitrophenyl)acrylamide + triethylamine hydrochloride

Purification and Yield

The purification process through recrystallization in chloroform yields approximately 65% of the final product . This moderate yield suggests efficiency in the synthesis process while indicating potential for optimization.

Spectroscopic Characterization

Comprehensive spectroscopic analysis has been performed on N-(4-Nitrophenyl)acrylamide, providing detailed structural information through various techniques.

Infrared Spectroscopy

The FT-IR spectrum of N-(4-Nitrophenyl)acrylamide reveals characteristic functional group vibrations:

Table 3: Key IR Spectral Bands of N-(4-Nitrophenyl)acrylamide

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3280 | N-H stretch |

| 1670 | C=O amide stretch |

| 1640 | C=C olefinic stretch |

| 1615 | C=C stretch (aromatic ring) |

| 1596 | N-H bending vibration |

| 1500 | NO₂ asymmetric stretch |

| 1344 | NO₂ symmetric stretch |

These spectral features confirm the presence of the key functional groups in the molecule, including the amide linkage, the olefinic double bond, and the nitro group attached to the aromatic ring .

¹H-NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen environments within the molecule:

Table 4: ¹H-NMR Spectral Data of N-(4-Nitrophenyl)acrylamide

| Chemical Shift (ppm) | Assignment |

|---|---|

| 10.8 | N-H |

| 8.2, 7.9 | Aromatic ring protons |

| 6.5 | =CH olefinic |

| 6.3, 5.9 | H₂C= olefinic protons |

The chemical shifts and integration patterns confirm the molecular structure, with the amide proton appearing at a characteristically downfield position (10.8 ppm) due to deshielding effects .

¹³C-NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule:

Table 5: ¹³C-NMR Spectral Data of N-(4-Nitrophenyl)acrylamide

| Chemical Shift (ppm) | Assignment |

|---|---|

| 164 | C=O |

| 147 | C-NH |

| 143 | C-NO₂ |

| 131 | =CH olefinic |

| 127 | CH₂ |

| 125, 119 | Aromatic ring carbons |

The carbon spectrum confirms the presence of the carbonyl group, the olefinic carbons, and the substituted aromatic ring, all consistent with the proposed structure .

Applications in Polymer Chemistry

N-(4-Nitrophenyl)acrylamide has demonstrated significant utility in polymer chemistry, particularly in graft copolymerization reactions.

Graft Copolymerization with Cellulose

Research has shown that N-(4-Nitrophenyl)acrylamide can be effectively used in graft copolymerization with methyl methacrylate (MMA) onto cellulose through atom transfer radical polymerization (ATRP). This process involves:

-

Using cellulose chloroacetate (Cell.ClAc) as a macro-initiator

-

Employing CuCl as a catalyst

-

Utilizing 2,2'-bipyridine as a ligand

Reactivity in Copolymerization

Studies on the copolymerization behavior of N-(4-Nitrophenyl)acrylamide with methyl methacrylate have determined monomer reactivity ratios using various methods:

Table 6: Reactivity Ratios in Copolymerization with MMA

| Method | r₁ (4NPA) | r₂ (MMA) | r₁·r₂ |

|---|---|---|---|

| Range across methods | 0.017-0.116 | 1.209-1.472 | ~0.014 |

| Inverted F-R method | 0.011 | 1.263 | 0.014 |

These values indicate that N-(4-Nitrophenyl)acrylamide and MMA mixtures on cellulose tend to form alternating copolymers . The product r₁·r₂ being significantly less than 1 confirms this alternating tendency in the copolymerization process.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume